Nickel diperchlorate hexahydrate

Catalog No.
S1896147
CAS No.
13520-61-1
M.F
ClH3NiO5
M. Wt
177.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel diperchlorate hexahydrate

CAS Number

13520-61-1

Product Name

Nickel diperchlorate hexahydrate

IUPAC Name

nickel;perchloric acid;hydrate

Molecular Formula

ClH3NiO5

Molecular Weight

177.17 g/mol

InChI

InChI=1S/ClHO4.Ni.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2

InChI Key

BOUCBOLTHQZUOK-UHFFFAOYSA-N

SMILES

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2]

Canonical SMILES

O.OCl(=O)(=O)=O.[Ni]

Nickel diperchlorate hexahydrate is a highly specialized transition metal salt favored in advanced synthesis for its exceptional solubility in organic solvents and its strictly non-coordinating perchlorate anion . In industrial R&D and materials science, it serves as a premium Ni(II) precursor for metal-organic frameworks (MOFs), coordination polymers, and heterobimetallic electrocatalysts. Unlike commodity nickel salts, this compound ensures that the primary coordination sphere remains completely accessible to target ligands, making it the procurement standard for moisture-sensitive, non-aqueous synthetic routes where precise architectural control and high precursor conversion are mandatory [1].

Substituting nickel diperchlorate hexahydrate with cheaper, commodity alternatives like nickel chloride or nickel sulfate frequently leads to synthetic failure in advanced coordination chemistry [1]. Chloride and sulfate are strongly coordinating anions that aggressively compete with target organic ligands for the Ni(II) center, often resulting in catalytically dead halide-bridged oligomers or incomplete ligand substitution. Furthermore, standard nickel halides exhibit poor solubility in polar aprotic and organic solvents, forcing chemists to use aqueous conditions that can irreversibly hydrolyze moisture-sensitive ligands or disrupt the deposition of uniform electrochemical films [2].

Elimination of Inner-Sphere Anion Interference

X-ray scattering and EXAFS data confirm that nickel perchlorate maintains a strictly outer-sphere relationship with the perchlorate anion, preserving a fully accessible solvent-coordinated Ni(II) core. In direct contrast, nickel chloride forms competitive inner-sphere complexes, with chloride ions directly bonding to the nickel center at distances of 2.04–2.06 Å [1]. For procurement teams sourcing precursors for MOFs or complex catalysts, selecting the perchlorate salt guarantees that target ligands will not be blocked by strongly bound halides.

Evidence DimensionInner-sphere anion coordination
Target Compound Data0% inner-sphere anion coordination (strictly outer-sphere perchlorate)
Comparator Or BaselineNickel(II) chloride (forms inner-sphere Ni-Cl bonds at 2.04-2.06 Å)
Quantified DifferenceComplete elimination of competitive anion binding at the primary metal center
ConditionsConcentrated precursor solutions prior to ligand exchange

Elimating competitive anion binding ensures predictable stoichiometry and prevents the formation of halide-contaminated byproducts.

Superior Yields in Electrocatalyst Precursor Synthesis

When synthesizing redox-active NNP-type pincer ligands for CO2 reduction electrocatalysts, the choice of nickel precursor dictates the efficiency of the reaction. Utilizing nickel perchlorate hexahydrate enables the rapid, clean formation of pure bis-chelated metal complexes ([NiL2](ClO4)2) with isolated yields of 86% [1]. Strongly coordinating baseline salts often fail to achieve complete substitution, yielding mono-chelated impurities that degrade downstream catalytic performance.

Evidence DimensionIsolated yield of bis-chelated pincer complex
Target Compound Data86% yield of high-purity [NiL2](ClO4)2 complex
Comparator Or BaselineStrongly coordinating nickel salts (prone to mono-chelated impurities)
Quantified DifferenceReliable >85% conversion to the fully coordinated target complex
ConditionsMethanol solvent, ambient to reflux conditions, stoichiometric ligand addition

High-yield precursor conversion directly reduces the cost and time required to scale up advanced electrocatalytic materials.

Non-Aqueous Processability and Film Deposition

Nickel diperchlorate hexahydrate provides exceptional solubility in polar organic solvents such as methanol and acetonitrile, enabling completely non-aqueous downstream processing. Research demonstrates that while nickel chloride complexes of certain phosphine ligands are highly insoluble and aggregate poorly, perchlorate-based nickel systems remain soluble, allowing for direct spin-coating or dip-coating of uniform, cross-linked polymer films onto electrode surfaces[1].

Evidence DimensionOrganic solvent processability for film deposition
Target Compound DataSoluble in methanol/acetonitrile, enabling uniform electrode dip-coating
Comparator Or BaselineNickel chloride complexes (insoluble in organic solvents, prone to aggregation)
Quantified DifferenceEnables 100% non-aqueous synthesis and direct thin-film processing
ConditionsDip- or spin-coating of polymer-modified electrodes in methanol

Organic solubility is mandatory for integrating nickel centers with hydrophobic ligands or manufacturing moisture-sensitive electrochemical devices.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Because perchlorate acts exclusively as a weakly coordinating, outer-sphere counterion, nickel diperchlorate hexahydrate is the optimal precursor for MOFs requiring precise topological control. It prevents the formation of unwanted halide-bridged secondary building units (SBUs), ensuring that the organic linkers alone dictate the final porous architecture[1].

Preparation of Heterobimetallic Electrocatalysts

In the development of advanced electrocatalysts for CO2 reduction or hydrogen evolution, this compound enables the high-yield (>85%) synthesis of structurally pure bis-chelated nickel complexes. Its compatibility with methanol and acetonitrile allows for seamless integration with redox-active pincer ligands without the risk of aqueous hydrolysis [2].

Non-Aqueous Polymer-Modified Electrode Deposition

The exceptional organic solubility of nickel perchlorate makes it highly suitable for non-aqueous electrochemical baths and the spin-coating of nickel-coordinated polymer films. It provides a highly concentrated source of Ni(II) ions for cross-linking resins on electrode surfaces without introducing corrosive chlorides that could degrade the substrate [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

175.902243 g/mol

Monoisotopic Mass

175.902243 g/mol

Heavy Atom Count

7

Dates

Last modified: 04-14-2024

Explore Compound Types